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Introduction
Ring expansion reactions are powerful transformations in organic synthesis, enabling the

construction of larger carbocyclic frameworks from smaller, more readily available ring systems.

The acid-catalyzed rearrangement of cyclobutyl(cyclopropyl)methanol presents a

fascinating case study in competing ring expansion pathways, driven by the relief of ring strain

and the formation of stabilized carbocation intermediates. This molecule, possessing both a

strained cyclopropyl and a cyclobutyl ring adjacent to a carbinol, can undergo selective ring

expansion to furnish valuable spirocyclic systems, which are key structural motifs in numerous

natural products and pharmaceutical agents.

This document provides a detailed overview of the mechanistic principles governing these

rearrangements and presents experimental protocols for conducting such reactions. The focus

is on providing actionable information for laboratory synthesis, including data on expected

yields and product distributions.

Mechanistic Overview: A Tale of Two Rings
The acid-catalyzed rearrangement of cyclobutyl(cyclopropyl)methanol proceeds through the

formation of a carbocation intermediate upon protonation of the hydroxyl group and subsequent
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loss of water. The fate of this carbocation is determined by the migratory aptitude of the

adjacent cyclic systems.

Generally, the expansion of the more strained cyclopropyl ring is the favored pathway, as it

leads to a greater relief of ring strain. This results in the formation of a spiro[4.4]nonane

skeleton. However, the expansion of the cyclobutyl ring to a cyclopentyl system, yielding a

spiro[3.5]decane framework, is also a possible outcome. The precise product distribution can

be influenced by the reaction conditions and the stability of the respective carbocation

intermediates.

A subsequent 1,2-hydride shift can occur to form a more stable tertiary carbocation, leading to

the final rearranged and deprotonated alkene or alcohol products.

Signaling Pathway Diagram
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Caption: General mechanistic pathways for the acid-catalyzed rearrangement of

cyclobutyl(cyclopropyl)methanol.

Experimental Protocols
The following protocols provide detailed methodologies for the acid-catalyzed ring expansion of

cyclobutyl(cyclopropyl)methanol and related substrates.

Protocol 1: p-Toluenesulfonic Acid-Catalyzed
Rearrangement of a Cyclobutyl Carbinol
This protocol is adapted from a general procedure for the rearrangement of cyclobutyl carbinols

to cyclopentyl derivatives and can be applied to cyclobutyl(cyclopropyl)methanol.

Objective: To synthesize spiro[4.4]nonene and/or spiro[4.4]nonanol derivatives via acid-

catalyzed ring expansion.

Materials:

Cyclobutyl(cyclopropyl)methanol

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

Benzene (anhydrous)

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Rotary evaporator

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory

funnel, etc.)

Magnetic stirrer and heating mantle
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Silica gel for column chromatography

Hexane and ethyl acetate for chromatography

Procedure:

Reaction Setup: To a solution of cyclobutyl(cyclopropyl)methanol (1.0 eq) in anhydrous

benzene (0.1 M), add p-toluenesulfonic acid monohydrate (0.1 eq).

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 3-

5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the

reaction by slowly adding saturated sodium bicarbonate solution.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

diethyl ether or ethyl acetate (3 x 20 mL).

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution,

followed by brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: Purify the crude product by silica gel column chromatography using a gradient of

ethyl acetate in hexane as the eluent to isolate the desired spirocyclic products.

Quantitative Data:

While a specific yield for the rearrangement of cyclobutyl(cyclopropyl)methanol is not

extensively reported, analogous rearrangements of 1-methylcyclobutylmethanol under similar

conditions have been shown to yield the corresponding cyclopentene and cyclopentanol

derivatives in high yields.
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Starting Material Product(s) Yield (%) Reference

1-

Methylcyclobutylmeth

anol

1-Methylcyclopentene,

1-Methylcyclopentanol
90-100 [1]

It is anticipated that the reaction of cyclobutyl(cyclopropyl)methanol will predominantly yield

spiro[4.4]nonene and spiro[4.4]nonan-1-ol derivatives.

Protocol 2: Demjanov Rearrangement of
Cyclobutyl(cyclopropyl)methylamine
This protocol outlines a related ring expansion reaction starting from the corresponding amine,

which generates the same carbocation intermediate as the alcohol rearrangement.

Objective: To synthesize spiro[4.4]nonanol via a Demjanov rearrangement.

Materials:

Cyclobutyl(cyclopropyl)methylamine

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl) or Acetic Acid

Diethyl ether

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Ice bath

Procedure:

Amine Dissolution: Dissolve cyclobutyl(cyclopropyl)methylamine (1.0 eq) in dilute

hydrochloric acid or aqueous acetic acid at 0 °C in an ice bath.
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Diazotization: Slowly add a solution of sodium nitrite (1.2 eq) in water to the stirred amine

solution, maintaining the temperature at 0-5 °C.

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Nitrogen gas evolution should be

observed.

Work-up: Quench the reaction by the careful addition of saturated sodium bicarbonate

solution until the mixture is neutral or slightly basic.

Extraction: Extract the mixture with diethyl ether (3 x 20 mL).

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the resulting alcohol by column chromatography on silica gel.

Quantitative Data:

The Demjanov rearrangement of aminomethylcycloalkanes is a well-established method for

one-carbon ring expansion.

Starting Material Product Yield (%) Reference

Cyclobutylmethylamin

e
Cyclopentanol Variable [2]

(Aminomethyl)cyclopr

opane
Cyclobutanol Variable [2]

The yield and product distribution can be influenced by the formation of side products such as

alkenes and unrearranged alcohols.
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Caption: A generalized experimental workflow for ring expansion reactions.
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Conclusion
The ring expansion of cyclobutyl(cyclopropyl)methanol offers a synthetically useful route to

spiro[4.4]nonane derivatives, which are valuable building blocks in medicinal chemistry and

materials science. The acid-catalyzed conditions are typically mild and the reactions can

proceed in high yield. Careful control of the reaction conditions and a thorough understanding

of the underlying carbocation rearrangement mechanisms are crucial for achieving the desired

product selectivity. The provided protocols serve as a starting point for the exploration and

optimization of these fascinating and useful chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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